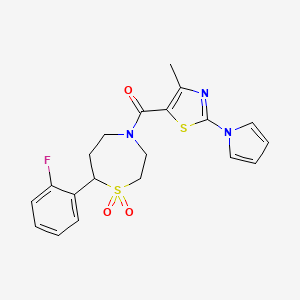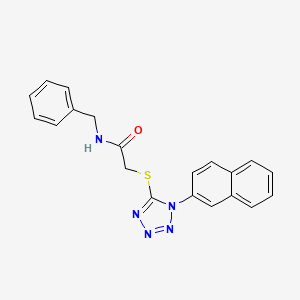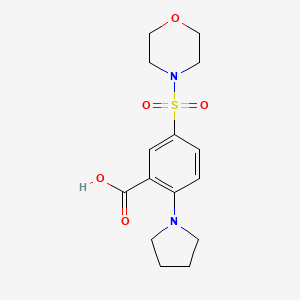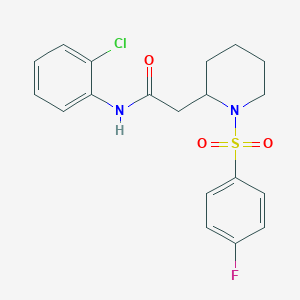![molecular formula C24H24ClN7O2 B2762034 N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251678-93-9](/img/structure/B2762034.png)
N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24ClN7O2 and its molecular weight is 477.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and evaluation of piperazine and triazolo-pyrazine derivatives, including compounds structurally related to the specified chemical, have demonstrated significant antimicrobial activities. A study by Patil et al. (2021) synthesized a series of derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, revealing promising antimicrobial potentials for some of the compounds, which could be leveraged for developing potent antimicrobials M. Patil, Anurag Noonikara-Poyil, S. Joshi, Shivaputra A Patil, S. Patil, Abby M. Lewis, A. Bugarin, 2021.
Anticancer and Antimicrobial Applications
Research into antipyrine-based heterocycles, including structural analogs of the mentioned compound, has explored their anticancer and antimicrobial properties. A study by Riyadh, Kheder, and Asiry (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives showing notable anticancer and antimicrobial activities, suggesting potential therapeutic applications S. Riyadh, N. A. Kheder, Ahlam M. Asiry, 2013.
Insecticidal Activity
Fadda et al. (2017) have synthesized various heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, demonstrating the potential for developing novel insecticidal compounds from this chemical framework A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017.
Antidiabetic Potential
A study by Bindu, Vijayalakshmi, and Manikandan (2019) focused on the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines, related to the specified compound, for their anti-diabetic properties. These compounds were assessed for Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, indicating their potential as anti-diabetic medications B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019.
Alzheimer's Disease Therapy
Umar et al. (2019) synthesized 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, demonstrating their potential as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. This highlights the relevance of compounds within this chemical space for therapeutic approaches against Alzheimer's disease Tarana Umar, S. Shalini, M. K. Raza, Siddharth Gusain, J. Kumar, Prerna Seth, M. Tiwari, Nasimul Hoda, 2019.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, have been found to be potent and selective ligands for theD4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor D2-like family and plays a crucial role in the brain’s reward system.
Pharmacokinetics
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSFTPKMIHHNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2761956.png)






![N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2761968.png)
![7-Fluoro-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2761970.png)
![Tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B2761971.png)


![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)